3-chloro-N-(3,4-difluorophenyl)benzamide

Analytical Chemistry Mass Spectrometry Chromatography

Researchers synthesizing CNS-targeted compound libraries often face scaffold limitations with suboptimal lipophilicity. This 3-chloro-N-(3,4-difluorophenyl)benzamide (clogP ~3.5) serves as a precisely halogenated building block to enhance blood-brain barrier permeability in SAR studies. Procurement teams benefit from a well-characterized intermediate with verified analytical data. - Enables Suzuki/Buchwald-Hartwig cross-coupling at aryl chloride and fluoride sites for rapid molecular diversification. - Serves as a GC-MS calibrant using its defined retention index (2224) and exact mass (267.026 g/mol) for method validation. - Ships as a single batch with a certified minimum purity, ensuring long-term experimental reproducibility across multiple projects.

Molecular Formula C13H8ClF2NO
Molecular Weight 267.66g/mol
CAS No. 330469-03-9
Cat. No. B404999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(3,4-difluorophenyl)benzamide
CAS330469-03-9
Molecular FormulaC13H8ClF2NO
Molecular Weight267.66g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=C(C=C2)F)F
InChIInChI=1S/C13H8ClF2NO/c14-9-3-1-2-8(6-9)13(18)17-10-4-5-11(15)12(16)7-10/h1-7H,(H,17,18)
InChIKeyURUXJIQKMRJZOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-N-(3,4-difluorophenyl)benzamide: Baseline Overview


3-Chloro-N-(3,4-difluorophenyl)benzamide (CAS 330469-03-9) is a halogenated benzamide derivative with the molecular formula C13H8ClF2NO and a molecular weight of 267.66 g/mol [1]. It is characterized by the presence of a 3-chloro substituent on the benzoyl ring and 3,4-difluoro substituents on the aniline ring, giving it distinct steric and electronic properties . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and chemical biology research, and its availability from commercial sources is typically at a minimum purity of 95% .

Synthetic intermediate for medicinal chemistry and chemical biology
Minimum purity 95% supports reliable synthesis workflows
Characterized by GC-MS retention index and HRMS for analytical method support

Substitution Risks for 3-Chloro-N-(3,4-difluorophenyl)benzamide


Substituting 3-chloro-N-(3,4-difluorophenyl)benzamide with a closely related benzamide analog, such as N-(3,4-difluorophenyl)benzamide (CAS 1826-18-6) or N-(3-chlorophenyl)-3,4-difluorobenzamide, is not scientifically valid due to distinct physicochemical and structural properties that directly impact synthetic utility and analytical behavior. The specific substitution pattern (3-chloro on one ring and 3,4-difluoro on the other) confers a unique molecular geometry, electronic distribution, and lipophilicity profile . These properties are not replicated by analogs with different halogenation patterns, leading to divergent reactivity in downstream chemical transformations and altered retention times in analytical methods like GC-MS [1]. Consequently, generic substitution risks introducing uncharacterized impurities, altering reaction kinetics, and compromising the integrity of structure-activity relationship (SAR) studies or analytical method development, thereby invalidating experimental results and increasing long-term research costs .

Analog without 3-chloro group

Lacking the chlorine alters exact mass, lipophilicity, and reactivity; causes retention-time shifts and may compromise SAR studies.

Regioisomeric substitution

Isomers with reversed halogen positions exhibit different molecular geometry and electronic distribution, invalidating structure-based analytical or reactivity assumptions.

Generic benzamide replacement

Uncharacterized impurities and divergent reaction kinetics from different halogenation patterns can increase long-term research costs and reproducibility risks.

Quantitative Differentiation of 3-Chloro-N-(3,4-difluorophenyl)benzamide


Exact Mass Differentiation

The target compound possesses a distinct exact mass of 267.026 g/mol, which is crucial for its unambiguous identification in complex mixtures via high-resolution mass spectrometry (HRMS) . In contrast, its close analog, N-(3,4-difluorophenyl)benzamide (lacking the 3-chloro group), has a significantly lower exact mass of 231.050 g/mol [1]. This mass difference of approximately 36 Da (due to the substitution of a hydrogen atom with a chlorine atom) provides a definitive analytical signature that prevents misidentification and ensures the correct compound is being tracked during synthesis or metabolism studies .

Exact Mass
Head-to-head
267.026
g/mol
Δ 36 Da
231.050
g/mol
Enables unambiguous MS differentiation
Critical for impurity profiling and quality control
Analytical Chemistry Mass Spectrometry Chromatography

Lipophilicity and Purification Impact

The calculated partition coefficient (clogP) for 3-chloro-N-(3,4-difluorophenyl)benzamide is approximately 3.5, indicating significantly higher lipophilicity compared to its non-chlorinated analog, N-(3,4-difluorophenyl)benzamide, which has a clogP of approximately 2.8 . This difference in lipophilicity directly influences its chromatographic behavior, with the target compound exhibiting a longer retention time on a standard reversed-phase (C18) HPLC column (estimated to be 2-3 minutes longer under typical gradient conditions) . Furthermore, this property suggests the compound may have different membrane permeability characteristics, making it a more suitable scaffold for designing molecules intended to cross biological barriers like the blood-brain barrier .

Lipophilicity (clogP)
Class-level
~3.5
Δ ≈ 0.7
~2.8
Informs chromatographic method adjustment
In silico estimate; experimental validation recommended
Medicinal Chemistry ADME Chromatography

Hydrogen Bonding Capacity

The target compound possesses one hydrogen bond donor (the amide N-H) and three hydrogen bond acceptors (the amide carbonyl oxygen and the two fluorine atoms) . This specific donor/acceptor ratio dictates its crystal packing and supramolecular assembly. In contrast, the non-fluorinated analog, 3-chloro-N-phenylbenzamide, has only two hydrogen bond acceptors (one carbonyl oxygen and one chlorine), leading to a different crystal structure landscape [1]. The presence of the additional fluorine acceptors in the target compound can enable the formation of unique C-H···F and N-H···F interactions, which are crucial for co-crystallization studies, polymorph screening, and designing materials with specific solid-state properties [2].

H‑Bond Acceptors
Reported
3
(C=O, 2×F)
+1
2
(C=O, Cl)
Directs crystal packing and co‑crystal design
Supports polymorph screening and solid‑form engineering
Crystallography Solid-State Chemistry Material Science

GC-MS Retention Index for Identification

The compound exhibits a well-defined retention index (RI) of 2224 on a standard non-polar 5% phenyl methyl siloxane GC column [1]. This value is specific to its unique structure and can be used for its positive identification in complex mixtures. In contrast, the isomeric analog, N-(3-chlorophenyl)-3,4-difluorobenzamide, would exhibit a different RI value due to its distinct molecular shape and electronic distribution, allowing for their chromatographic separation . This RI data provides a robust, instrument-independent parameter for method development and compound verification, which is not available for many less-characterized building blocks .

Retention Index
Reported
2224
GC‑MS identification benchmark
Non‑polar column, 5% phenyl methyl siloxane; instrument‑independent
Analytical Chemistry Metabolomics Quality Control

Application Scenarios for 3-Chloro-N-(3,4-difluorophenyl)benzamide


Analytical Standard for Method Development

Given its well-defined GC-MS retention index (2224 on a 5% phenyl methyl siloxane column) and distinct exact mass (267.026 g/mol), this compound is ideally suited as a calibration standard or internal reference for developing and validating analytical methods [1]. Its unique properties allow for its reliable identification and quantification in complex biological or environmental matrices, where it can be used to assess matrix effects, instrument performance, and method reproducibility. The availability of this reference data reduces method development time and ensures robust, transferable protocols .

Medicinal Chemistry Scaffold for CNS Library Synthesis

The compound's relatively high calculated lipophilicity (clogP ~3.5) and specific halogenation pattern make it a valuable starting scaffold for synthesizing compound libraries aimed at central nervous system (CNS) targets [1]. The 3-chloro and 3,4-difluoro groups are known to influence metabolic stability and membrane permeability. This scaffold can be further derivatized to explore structure-activity relationships (SAR) for targets requiring blood-brain barrier penetration, leveraging its favorable physicochemical profile compared to less lipophilic analogs .

Crystal Engineering and Polymorph Screening

The specific arrangement of one hydrogen bond donor (amide N-H) and three hydrogen bond acceptors (amide C=O and two aromatic F atoms) in this compound makes it an excellent candidate for fundamental studies in crystal engineering [1]. Researchers can use it as a model compound to investigate the role of weak C-H···F and N-H···F interactions in directing supramolecular assembly and stabilizing specific crystal packing motifs . This knowledge is crucial for designing co-crystals and solid forms of pharmaceutical ingredients with improved physicochemical properties, such as solubility or stability [2].

Synthetic Intermediate for Chemical Transformations

As a commercially available benzamide building block (typically at 95% purity), this compound is a reliable starting material for a wide range of chemical syntheses [1]. The amide linkage provides a handle for further modification (e.g., reduction to an amine), while the aryl chloride and fluorides are sites for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid construction of molecular complexity. Its well-defined structure and physicochemical properties, such as its boiling point (285.0±40.0 °C), inform appropriate reaction and purification conditions .

Application
Selection Property
Validation Focus
Analytical standard development
Published GC‑MS retention index and HRMS‑amenable exact mass
GC‑MS reproducibility, impurity profiling, and method robustness
CNS target library synthesis
Lipophilic halogenation pattern (3‑Cl, 3,4‑di‑F)
SAR for membrane permeability and metabolic stability in CNS models
Crystal engineering and polymorph screening
Defined hydrogen‑bond donor/acceptor ratio (1 donor, 3 acceptors)
Supramolecular assembly, C–H···F interactions, and co‑crystal design
Synthetic intermediate for complex molecules
Commercially available benzamide building block (≥95%)
Cross‑coupling reactivity and purification optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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